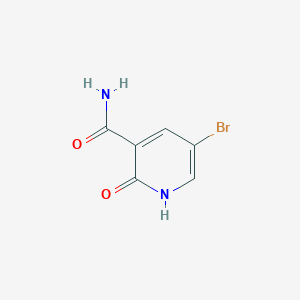
4-(Trifluoromethyl)cyclohexyl methanesulfonate
Vue d'ensemble
Description
4-(Trifluoromethyl)cyclohexyl methanesulfonate is a chemical compound with the molecular formula C8H13F3O3S and a molecular weight of 246.25 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a cyclohexyl ring, and a methanesulfonate ester functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)cyclohexyl methanesulfonate typically involves the reaction of 4-(trifluoromethyl)cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-(Trifluoromethyl)cyclohexanol+Methanesulfonyl chloride→4-(Trifluoromethyl)cyclohexyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethyl)cyclohexyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form different products.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted cyclohexyl derivatives.
Reduction: The major products are the reduced forms of the trifluoromethyl group.
Oxidation: The major products are oxidized derivatives of the cyclohexyl ring.
Applications De Recherche Scientifique
4-(Trifluoromethyl)cyclohexyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)cyclohexyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution process. The trifluoromethyl group can also participate in various chemical transformations, influencing the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)cyclohexanol: The precursor to 4-(Trifluoromethyl)cyclohexyl methanesulfonate, which lacks the methanesulfonate ester group.
Cyclohexyl methanesulfonate: Similar structure but without the trifluoromethyl group.
4-(Trifluoromethyl)benzyl methanesulfonate: Contains a benzyl group instead of a cyclohexyl ring.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the methanesulfonate ester group. This combination imparts distinct chemical properties, such as increased electrophilicity and stability, making it a valuable reagent in organic synthesis and scientific research.
Propriétés
IUPAC Name |
[4-(trifluoromethyl)cyclohexyl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O3S/c1-15(12,13)14-7-4-2-6(3-5-7)8(9,10)11/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQENJXKMIZGHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCC(CC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


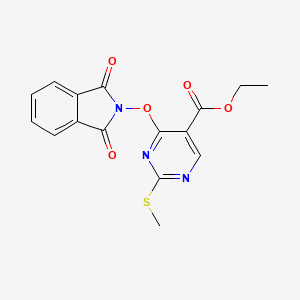


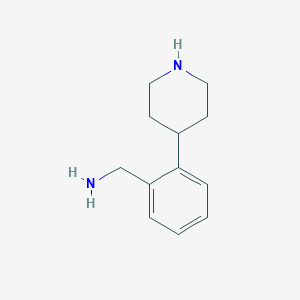

![{2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3242982.png)
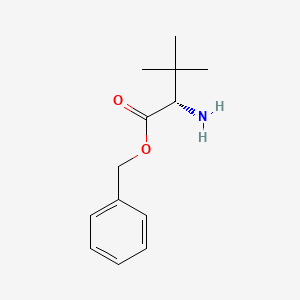
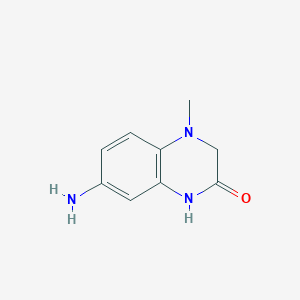



![O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine](/img/structure/B3243016.png)

